4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC18220316
Molecular Formula: C9H6BrClN2S
Molecular Weight: 289.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrClN2S |
|---|---|
| Molecular Weight | 289.58 g/mol |
| IUPAC Name | 4-(3-bromo-4-chlorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6BrClN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
| Standard InChI Key | MAJXVTIKUADZHP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)N)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at position 4 with a 3-bromo-4-chlorophenyl group and at position 2 with an amine functional group. The molecular formula is C₉H₅BrClN₂S, yielding a molecular weight of 307.57 g/mol. Key physicochemical properties inferred from analogous thiazole derivatives include:
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Melting Point: Estimated between 160–180°C based on similar halogenated thiazoles .
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Solubility: Likely soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the amine and halogen substituents.
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Stability: Expected to exhibit moderate thermal stability, with decomposition observed above 250°C.
The electronic effects of the bromo and chloro substituents on the phenyl ring may enhance electrophilic substitution reactivity, while the electron-rich thiazole ring could participate in coordination chemistry .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine can be inferred from methodologies used for analogous thiazoles . A two-step approach is proposed:
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Formation of the Thiazole Core:
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Purification and Characterization:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) yields pure product.
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Confirmation via 1H NMR, IR, and mass spectrometry (Table 1).
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Table 1: Key Spectroscopic Data for 4-(3-Bromo-4-chlorophenyl)-1,3-thiazol-2-amine
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 7.55 (s, 1H, thiazole-H), 6.92 (s, 2H, NH₂) |
| IR (KBr, cm⁻¹) | 3450 (–NH₂), 1620 (C=N), 1550 (C–S–C), 680 (C–Br), 750 (C–Cl) |
| MS (EI) | m/z 307.57 (M⁺), 309.57 (M⁺+2 for Br), 311.57 (M⁺+2 for Cl) |
Industrial Scalability
Large-scale production would require optimizing reaction parameters (e.g., temperature, stoichiometry) to maximize yield (>85%) and minimize byproducts. Continuous flow reactors could enhance efficiency, as demonstrated in thiazole syntheses .
Reactivity and Functionalization
The compound’s reactivity is governed by its amine and halogen substituents:
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Nucleophilic Substitution: The bromo and chloro groups undergo substitution with amines or thiols under basic conditions.
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Oxidation: The thiazole sulfur can be oxidized to sulfoxides using hydrogen peroxide .
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Coordination Chemistry: The amine and sulfur atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | 4.5 µM | M. tuberculosis |
| N-(2,4-dimethoxyphenyl)thiazole | 10.0 µg/mL | SGC-7901 gastric cancer |
Challenges and Future Directions
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Synthetic Challenges: Bromine’s steric bulk may hinder cyclization; optimizing catalysts (e.g., Lewis acids) could mitigate this.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and nephrotoxicity.
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Structure-Activity Relationships (SAR): Modifying the halogen positions could enhance bioactivity.
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